![molecular formula C41H57N5O11S B13709833 4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-amido-(PEG4-biotin)-acid is a synthetic compound that combines three distinct chemical moieties: fluorenylmethyloxycarbonyl (Fmoc), polyethylene glycol (PEG), and biotin. This compound is often used in biochemical and pharmaceutical research due to its unique properties, which include the ability to facilitate protein labeling, purification, and detection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-(PEG4-biotin)-acid typically involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine functionality during subsequent reactions.
PEGylation: Polyethylene glycol (PEG) is attached to the protected amine to enhance solubility and biocompatibility.
Biotinylation: Biotin is conjugated to the PEGylated intermediate to enable binding to avidin or streptavidin proteins.
Industrial Production Methods
Industrial production of Fmoc-N-amido-(PEG4-biotin)-acid follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
Fmoc-N-amido-(PEG4-biotin)-acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions.
Conjugation: Formation of covalent bonds with target molecules, such as proteins or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Conjugation: Carbodiimide reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to activate carboxyl groups for amide bond formation.
Major Products Formed
Deprotected Amine: The primary amine is exposed after Fmoc removal.
Biotinylated Conjugates: Covalent attachment of biotin to target molecules.
科学研究应用
Chemistry
Fmoc-N-amido-(PEG4-biotin)-acid is used in solid-phase peptide synthesis (SPPS) to introduce biotin tags into peptides.
Biology
In biological research, this compound is used for labeling and detecting proteins, studying protein-protein interactions, and purifying biotinylated molecules using avidin or streptavidin affinity chromatography.
Medicine
In medical research, Fmoc-N-amido-(PEG4-biotin)-acid is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry
In industrial applications, this compound is used in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of Fmoc-N-amido-(PEG4-biotin)-acid involves the specific binding of biotin to avidin or streptavidin proteins. This high-affinity interaction is utilized for various biochemical applications, including protein purification and detection.
相似化合物的比较
Similar Compounds
Fmoc-N-amido-(PEG2-biotin)-acid: Similar structure with a shorter PEG linker.
Fmoc-N-amido-(PEG6-biotin)-acid: Similar structure with a longer PEG linker.
Fmoc-N-amido-(PEG4-biotin)-amide: Similar structure but with an amide instead of an acid group.
Uniqueness
Fmoc-N-amido-(PEG4-biotin)-acid is unique due to its balanced PEG linker length, which provides optimal solubility and biocompatibility while maintaining efficient biotin-avidin interactions.
属性
分子式 |
C41H57N5O11S |
|---|---|
分子量 |
828.0 g/mol |
IUPAC 名称 |
3-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]propanoic acid |
InChI |
InChI=1S/C41H57N5O11S/c47-36(12-6-5-11-35-39-34(28-58-35)44-40(51)45-39)42-16-20-54-22-24-56-26-25-55-23-21-53-19-14-37(48)46(17-13-38(49)50)18-15-43-41(52)57-27-33-31-9-3-1-7-29(31)30-8-2-4-10-32(30)33/h1-4,7-10,33-35,39H,5-6,11-28H2,(H,42,47)(H,43,52)(H,49,50)(H2,44,45,51)/t34-,35-,39-/m0/s1 |
InChI 键 |
GQQUPWNDCRMQNX-FOHSLPDOSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N(CCC(=O)O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N(CCC(=O)O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


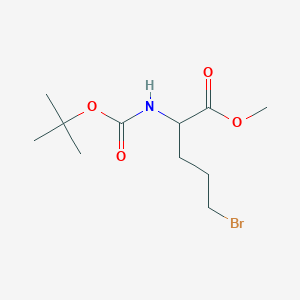
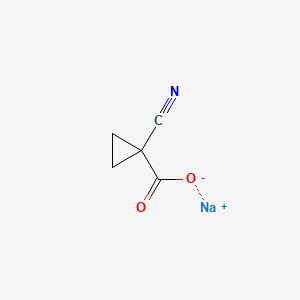
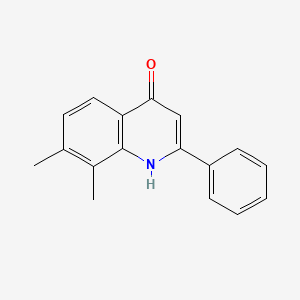




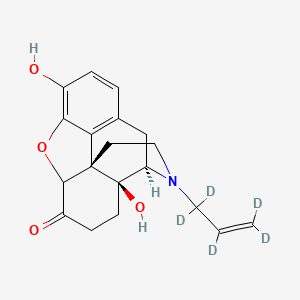
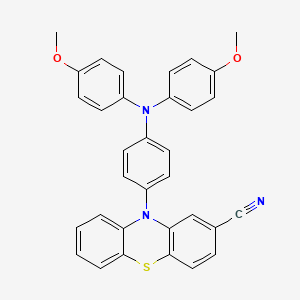

![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)


